molecular formula C9H10N2OS B15204545 2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole

2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole

Cat. No.: B15204545
M. Wt: 194.26 g/mol
InChI Key: ZZHJGEUCZUZFQH-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole is a chemical compound with the molecular formula C9H10N2OS It is a derivative of benzo[d]oxazole, featuring an aminomethyl group at the 2-position and a methylthio group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-aminomethylbenzo[d]oxazole.

    Thioether Formation: The introduction of the methylthio group at the 4-position is achieved through a nucleophilic substitution reaction. This involves the reaction of 2-aminomethylbenzo[d]oxazole with a suitable methylthiolating agent, such as methylthiol or dimethyl disulfide, under basic conditions.

    Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, at elevated temperatures (50-100°C) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.

    Optimization: Reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Oxidation of the methylthio group yields sulfoxide or sulfone derivatives.

    Reduction: Reduction of the nitro group results in the formation of an amino group.

    Substitution: Substitution reactions produce various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)benzo[d]oxazole: Lacks the aminomethyl group, making it less versatile in chemical reactions.

    2-(Aminomethyl)benzo[d]oxazole: Lacks the methylthio group, which may affect its biological activity.

    4-(Methylthio)benzo[d]oxazole: Lacks the aminomethyl group, limiting its applications in certain reactions.

Uniqueness

2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole is unique due to the presence of both the aminomethyl and methylthio groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

(4-methylsulfanyl-1,3-benzoxazol-2-yl)methanamine

InChI

InChI=1S/C9H10N2OS/c1-13-7-4-2-3-6-9(7)11-8(5-10)12-6/h2-4H,5,10H2,1H3

InChI Key

ZZHJGEUCZUZFQH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1N=C(O2)CN

Origin of Product

United States

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